トシル-PEG2-CH2CO2tBu

概要

説明

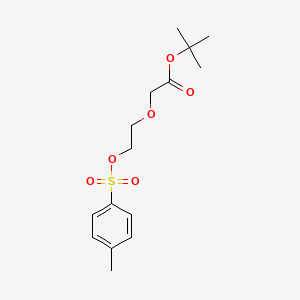

Tos-PEG2-CH2CO2tBu, also known as tosyl-polyethylene glycol-2-carboxy-tert-butyl ester, is a derivative of polyethylene glycol (PEG) that has been modified with a tosyl group and a tert-butyl ester. This compound is known for its hydrophilic PEG spacer, which increases solubility in aqueous media. The t-butyl protected carboxyl group can be deprotected under acidic conditions, and the tosyl group serves as an excellent leaving group for nucleophilic substitution reactions .

科学的研究の応用

Tos-PEG2-CH2CO2tBu has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the modification of biomolecules for improved solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the formulation of various industrial products, including coatings and adhesives

作用機序

Target of Action

Tos-PEG2-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group It’s known that the compound is used in drug delivery systems , implying that its targets could be varied depending on the specific drug it’s attached to.

Mode of Action

The hydrophilic PEG spacer in Tos-PEG2-CH2CO2tBu increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This suggests that the compound can undergo reactions to release the drug it’s carrying in the appropriate conditions.

Pharmacokinetics

The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance the bioavailability of the compound and any attached drugs.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tos-PEG2-CH2CO2tBu. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions , suggesting that the pH of the environment could influence the compound’s action.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tos-PEG2-CH2CO2tBu typically involves the following steps:

PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the polyethylene glycol (PEG) chain.

Tosylation: The PEGylated intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine or triethylamine. This introduces the tosyl group.

Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of Tos-PEG2-CH2CO2tBu follows similar synthetic routes but on a larger scale. The process involves:

Bulk PEGylation: Large quantities of the precursor are PEGylated using industrial reactors.

Automated Tosylation: Automated systems are used for the tosylation step to ensure consistency and efficiency.

High-Throughput Esterification: High-throughput systems are employed for the esterification step, allowing for the production of large batches of the compound

化学反応の分析

Types of Reactions

Tos-PEG2-CH2CO2tBu undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing for nucleophilic substitution reactions.

Deprotection: The t-butyl ester can be deprotected under acidic conditions to yield the free carboxylic acid.

Esterification and Amidation: The free carboxylic acid can undergo esterification or amidation reactions to form various derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used for deprotection.

Esterification and Amidation: Reagents such as DCC and DMAP are used for esterification, while carbodiimides and amines are used for amidation

Major Products Formed

Nucleophilic Substitution: Substituted PEG derivatives.

Deprotection: Free carboxylic acid derivatives.

Esterification and Amidation: Various esters and amides of PEG

類似化合物との比較

Similar Compounds

Tos-PEG2-CH2CO2H: Similar to Tos-PEG2-CH2CO2tBu but lacks the t-butyl ester group.

Tos-PEG2-NH2: Contains an amine group instead of a carboxyl group.

Tos-PEG2-OH: Contains a hydroxyl group instead of a carboxyl group.

Uniqueness

Tos-PEG2-CH2CO2tBu is unique due to its combination of a tosyl group and a t-butyl ester, which provides both a good leaving group for nucleophilic substitution and a protective group for the carboxyl functionality. This makes it highly versatile for various chemical modifications and applications .

生物活性

Tos-PEG2-CH2CO2tBu is a compound that integrates polyethylene glycol (PEG) with a tosyl group and a tert-butyl ester, enhancing its solubility and biological activity. This article explores the biological activity of Tos-PEG2-CH2CO2tBu, focusing on its mechanisms of action, potential applications in drug delivery, and relevant case studies.

Structure

- Molecular Formula : C17H26O7S

- CAS Number : 882518-89-0

- Functional Groups :

- Tosyl (tosyloxy) group

- Tert-butyl ester

- Ethylene glycol units

Synthesis

Tos-PEG2-CH2CO2tBu is synthesized through the reaction of hydroxy-PEG with tosyl chloride, resulting in a compound that can undergo nucleophilic substitution reactions due to the reactive tosyl group. The t-butyl ester can be deprotected under acidic conditions to release a carboxylic acid, which can then participate in various conjugation reactions.

The biological activity of Tos-PEG2-CH2CO2tBu stems from its ability to modify biomolecules through conjugation, enhancing their pharmacological properties. The PEG spacer increases solubility in aqueous environments, facilitating better distribution and bioavailability of conjugated drugs. The tosyl group serves as an effective leaving group for nucleophilic substitutions, allowing for versatile modifications of therapeutic agents.

Pharmacokinetics and Pharmacodynamics

Research indicates that PEGylation, including the use of Tos-PEG2-CH2CO2tBu, can lead to:

- Extended Half-Life : PEGylated compounds often exhibit reduced renal clearance and enhanced stability against enzymatic degradation.

- Reduced Immunogenicity : The addition of PEG can decrease the recognition by the immune system, thus minimizing adverse immune responses.

These properties make Tos-PEG2-CH2CO2tBu a valuable tool in drug design, particularly for peptides and proteins that require improved pharmacokinetic profiles.

Application in Drug Delivery Systems

-

Study on PEGylated Peptides :

A study investigated the impact of PEGylation on the stability and bioactivity of calcitonin. Results showed that PEGylated forms had significantly improved half-lives and maintained biological activity compared to unmodified peptides . -

Cancer Therapeutics :

Another research focused on the use of Tos-PEG linkers in targeted cancer therapies. The study demonstrated that conjugating chemotherapeutic agents with Tos-PEG2-CH2CO2tBu enhanced their efficacy by improving solubility and targeting specific cancer cells while reducing systemic toxicity .

Comparative Data Table

| Property | Unmodified Compound | Tos-PEG2-CH2CO2tBu Modified Compound |

|---|---|---|

| Solubility | Low | High |

| Half-Life | Short | Extended |

| Immunogenicity | High | Reduced |

| Bioavailability | Variable | Consistent |

| Efficacy in Cancer Models | Moderate | High |

特性

IUPAC Name |

tert-butyl 2-[2-(4-methylphenyl)sulfonyloxyethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O6S/c1-12-5-7-13(8-6-12)22(17,18)20-10-9-19-11-14(16)21-15(2,3)4/h5-8H,9-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBZYPKOIDXKMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。